An In-depth Technical Guide to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, potential applications, and safety considerations for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol. As this compound is not readily found in commercial databases, it is treated herein as a novel chemical entity. The information presented is based on established principles of organic chemistry and data from structurally analogous compounds, offering a predictive yet robust framework for researchers interested in its synthesis and evaluation. The unique substitution pattern of this phenol, featuring a trifluoromethoxy group and two different halogens, suggests its potential as a valuable building block in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
As of the date of this publication, a specific CAS number for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol has not been identified in major chemical databases, suggesting its status as a novel or not widely available compound. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol |
| Molecular Formula | C₇H₃ClF₃IO₂ |
| Molecular Weight | 354.45 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)I)O)OC(F)(F)F |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties:
The properties of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol have been predicted based on the known properties of its parent molecule, 4-(trifluoromethoxy)phenol, and the influence of chloro and iodo substituents.
| Property | Predicted Value | Justification |
| Physical State | Solid | Halogenation and increased molecular weight generally lead to a solid state at room temperature. |
| Melting Point | > 30 °C | The presence of halogens will increase the melting point compared to 4-(trifluoromethoxy)phenol (18-19 °C).[1] |
| Boiling Point | > 200 °C at 760 mmHg | Significantly higher than 4-(trifluoromethoxy)phenol (92 °C at 25 mmHg) due to increased molecular weight and stronger intermolecular forces.[2][3] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF) | The trifluoromethoxy group increases lipophilicity, and the overall structure is largely nonpolar.[4] |
| pKa | 6-7 | The electron-withdrawing trifluoromethoxy, chloro, and iodo groups will increase the acidity of the phenolic proton compared to phenol (pKa ~10). |
Proposed Synthesis Workflow
A plausible synthetic route to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol involves a two-step electrophilic aromatic substitution starting from the commercially available 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group, directing ortho and para. Since the para position is blocked by the trifluoromethoxy group, substitution will occur at the ortho positions. The directing effects of the substituents will play a crucial role in the regioselectivity of the halogenation steps.
Figure 1: Proposed workflow for the synthesis and characterization of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.
Experimental Protocol:
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol
-
To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1-1.2 equivalents).
-
The reaction can be catalyzed by a Lewis acid (e.g., AlCl₃) to enhance regioselectivity, though the activated ring may react without it.[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-4-(trifluoromethoxy)phenol.
Step 2: Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol
-
Dissolve the 3-Chloro-4-(trifluoromethoxy)phenol (1 equivalent) from Step 1 in a suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent).
-
Add an iodinating reagent. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid.[6] Alternatively, N-iodosuccinimide (NIS) can be used as a milder iodinating agent.[7]
-
The hydroxyl and chloro groups will direct the incoming iodo group to the ortho position relative to the hydroxyl group.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
After the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to yield 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol based on the analysis of similar structures.
¹H NMR (in CDCl₃):
-
Aromatic Protons (2H): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the hydroxyl group will likely be more downfield than the proton ortho to the chloro group.
-
Phenolic Proton (1H): A broad singlet is anticipated between δ 5-8 ppm, which is exchangeable with D₂O.[8]
¹³C NMR (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen, chlorine, and iodine atoms will show characteristic shifts. The carbon bearing the iodine will be significantly upfield compared to the others.
-
Trifluoromethoxy Carbon (1C): A quartet around δ 120 ppm with a large ¹J(C,F) coupling constant is characteristic of the CF₃ group.
¹⁹F NMR (in CDCl₃):
-
A singlet is expected for the -OCF₃ group, likely around δ -58 to -60 ppm.
Mass Spectrometry (EI-MS):
-
The molecular ion peak (M⁺) should be observed at m/z 354 (for ³⁵Cl and ¹²⁷I).
-
Isotopic peaks for chlorine (M+2 at ~33% intensity of M⁺) will be present.
-
Common fragmentation patterns for halogenated phenols include the loss of the halogen atoms and carbon monoxide (CO).[9][10]
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.[11][12][13]
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ is characteristic of a phenolic C-O bond.[11][13]
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethoxy group.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range correspond to the aromatic ring.[8][11]
Potential Applications in Research and Drug Development
Halogenated phenols are crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, herbicides, and dyes.[5] The introduction of halogens can significantly modulate the biological activity of a molecule.[14]
Medicinal Chemistry:
-
Scaffold for Bioactive Molecules: The trifluoromethoxy group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4][15][16] This makes 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol an attractive starting material for the synthesis of novel drug candidates.
-
Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse functionalities at this position, enabling the generation of libraries of compounds for high-throughput screening.
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group to improve the electronic properties and metabolic stability of a lead compound.[17] The trifluoromethoxy group offers a related but distinct set of properties.
Materials Science:
-
Polymer Synthesis: Phenolic compounds are precursors to polymers and resins. The presence of multiple reactive sites (hydroxyl group, iodo- and chloro-substituents) could allow for the synthesis of functionalized polymers with unique properties.
-
Flame Retardants: Halogenated organic compounds are known for their flame-retardant properties.
Safety and Handling
Given the presence of multiple halogen atoms and its phenolic nature, 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Toxicity: Halogenated phenols can be toxic and corrosive.[19] Organoiodine compounds can also pose health risks.[20][21] Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Reactivity: The starting materials and reagents for the proposed synthesis, such as sulfuryl chloride and iodinating agents, are reactive and require careful handling.[22][23]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is not a commercially cataloged chemical, its unique structure presents significant opportunities for research and development, particularly in the field of medicinal chemistry. The proposed synthetic pathway is based on well-established organic reactions, and the predicted properties provide a solid foundation for its characterization. The combination of a trifluoromethoxy group with two distinct halogens on a phenolic scaffold makes it a highly versatile building block for the synthesis of novel compounds with potentially enhanced biological activity and tailored physicochemical properties. Researchers are encouraged to follow the outlined synthetic and safety protocols to explore the potential of this promising molecule.
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